molecular formula C8H7N3O3S B6893721 2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid

2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid

Cat. No.: B6893721
M. Wt: 225.23 g/mol
InChI Key: ZCSAOVXVXMTLJK-UHFFFAOYSA-N
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Description

    Reagents: The intermediate is then reacted with bromoacetic acid in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Final Product: This step results in the formation of 2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo-pyrimidine core, followed by functionalization to introduce the acetic acid moiety.

  • Formation of Thiazolo-Pyrimidine Core

      Starting Materials: 2-aminothiazole and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

      Intermediate: This step yields an intermediate thiazolo-pyrimidine derivative.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

      Products: Reduction can yield thiazolidine derivatives by reducing the carbonyl group.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups onto the thiazolo-pyrimidine core.

Properties

IUPAC Name

2-(3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-4-6-7(15-10-4)9-3-11(8(6)14)2-5(12)13/h3H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSAOVXVXMTLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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